6-bromo-7-methoxythieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-7-methoxythieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with bromine and methoxy substituents at the 6 and 7 positions, respectively. Thienopyridine derivatives are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxythieno[3,2-b]pyridine typically involves the construction of the thienopyridine core followed by the introduction of the bromine and methoxy groups. One common method is the cyclization of a suitable precursor, such as 2-thioxopyridine-3-carbonitrile, with appropriate reagents under controlled conditions. The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thienopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings to introduce the bromine and methoxy groups .
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-methoxythieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thienopyridine ring.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Cross-Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate and solvents like tetrahydrofuran, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thienopyridine, while cross-coupling with an arylboronic acid can produce an aryl-substituted thienopyridine .
Scientific Research Applications
6-bromo-7-methoxythieno[3,2-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Material Science: Thienopyridine derivatives are explored for their electronic properties, making them candidates for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-bromo-7-methoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer activity. The methoxy and bromine substituents can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-7-methoxythieno[2,3-b]pyridine
- 6-bromo-7-methoxythieno[3,4-b]pyridine
- 6-chloro-7-methoxythieno[3,2-b]pyridine
Uniqueness
6-bromo-7-methoxythieno[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups at the 6 and 7 positions, respectively, provides distinct electronic and steric properties that can enhance its interaction with biological targets and its suitability for various chemical transformations .
Properties
CAS No. |
2763775-93-3 |
---|---|
Molecular Formula |
C8H6BrNOS |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.